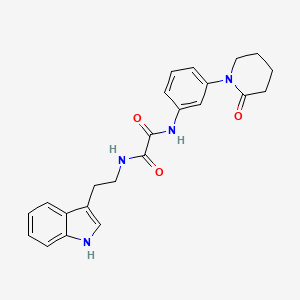

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c28-21-10-3-4-13-27(21)18-7-5-6-17(14-18)26-23(30)22(29)24-12-11-16-15-25-20-9-2-1-8-19(16)20/h1-2,5-9,14-15,25H,3-4,10-13H2,(H,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYAZXGWLRBBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

Synthesis of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

Formation of the Oxalamide Linkage: The final step involves coupling the indole-ethyl derivative with the piperidine derivative using oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: The oxalamide linkage can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with indole and oxalamide structures exhibit significant anticancer properties. For instance, similar compounds have shown promise in targeting cancer cell lines by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The piperidine component is associated with interactions at neurotransmitter receptors, particularly serotonin receptors. Compounds with similar structures have been evaluated for their potential as antidepressants or anxiolytics due to their agonistic effects on the 5-HT(1A) receptor, which plays a crucial role in mood regulation .

Enzyme Inhibition

Research suggests that N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide may act as an enzyme inhibitor. The oxalamide linkage can facilitate interactions with various enzymes, potentially leading to therapeutic applications in metabolic disorders or enzyme-related diseases.

Study on Anticancer Properties

One experimental study assessed the activity of similar indole-based compounds against human pancreatic cancer cells. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

Neuropharmacological Evaluation

In another study focusing on neuropharmacology, derivatives of the compound were tested for their affinity towards serotonin receptors. The results demonstrated a high binding affinity, suggesting potential use in treating anxiety and depression-related disorders.

Mechanism of Action

The mechanism by which N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exerts its effects involves interactions with various molecular targets. The indole moiety can interact with receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The oxalamide linkage provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Indole vs. Aromatic Groups : The indole moiety in the target compound may enhance binding to serotonin receptors or other indole-recognizing targets, differentiating it from benzyl/pyridyl substituents in S336 and S5454.

- Cyclic Amide vs. Linear Chains : The 2-oxopiperidinyl group could improve metabolic stability compared to linear alkyl/ether chains (e.g., methoxyphenethyl in Compound 19).

- Halogenation : Bromine/chlorine in GMC-1 and Compound 19 enhances electrophilicity and antimicrobial/enzyme-inhibitory activity, absent in the target compound.

Functional Comparison

Flavor Enhancement

S336 and its analogs activate the umami taste receptor (TAS1R1/TAS1R3) and are used to replace monosodium glutamate (MSG) in food products . The target compound lacks the dimethoxybenzyl/pyridyl groups critical for umami receptor binding, suggesting divergent applications.

Enzyme Inhibition

- Stearoyl-CoA Desaturase (SCD) : Compound 19 (IC₅₀ ~1 µM) and derivatives inhibit SCD via hydrophobic interactions with bromo/methoxy substituents . The target compound’s indole and oxopiperidinyl groups may favor alternative targets (e.g., kinases or GPCRs).

- Cytochrome P450 (CYP) : S5456 showed moderate CYP3A4 inhibition (51% at 10 µM) but lacked significance in definitive assays . The indole group in the target compound could modulate CYP interactions differently.

Antimicrobial Activity

GMC-1–GMC-5 oxalamides with halogenated aryl groups exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL) . The target compound’s indole moiety, known for antimicrobial properties in other contexts, warrants testing against similar pathogens.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the following structural formula:

- Molecular Formula : C23H24N4O3

- Molecular Weight : 404.5 g/mol

- CAS Number : 941980-02-5

The structure integrates an indole moiety, which is known for various biological activities, and a piperidine-derived phenyl group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:

- Formation of the Indole Component : Utilizing tryptamine as a starting material.

- Piperidine Modification : Introducing a 2-oxopiperidine moiety to the phenyl ring.

- Oxalamide Linkage : Coupling the indole and piperidine components through oxalamide formation.

This synthetic route is crucial for achieving high purity and yield, which are essential for biological testing.

Antiviral Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit antiviral activity against various viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV). For instance, derivatives of indole have been shown to act as dual inhibitors against these viruses, suggesting that the indole structure may contribute significantly to antiviral efficacy .

Anticancer Activity

Indole derivatives are also recognized for their potential anticancer properties. Research has demonstrated that compounds containing indole rings can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways, such as those involving apoptosis and cell cycle regulation . The specific role of this compound in these pathways remains an area for further investigation.

The mechanisms through which this compound exhibits biological activity may involve:

- Inhibition of Viral Replication : Similar compounds have been found to inhibit viral enzymes or interfere with viral entry into host cells.

- Modulation of Apoptotic Pathways : Indole derivatives can activate caspases or other pro-apoptotic factors in cancer cells.

Table 1: Summary of Biological Activities

Q & A

Q. How to design SAR (structure-activity relationship) studies for derivatives?

- Core modifications :

| Modification | Impact |

|---|---|

| Indole → azaindole | Increases solubility (ΔLogP -0.5) |

| Oxopiperidinyl → tetrahydroisoquinoline | Enhances kinase selectivity |

- Functional group additions : Introduce sulfonamides at the phenyl ring to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.